Malonyl coenzyme A lithium salt

Catalog No.
S788266
CAS No.
108347-84-8
M.F
C24H38LiN7O19P3S
M. Wt
860.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malonyl coenzyme A lithium salt

CAS Number

108347-84-8

Product Name

Malonyl coenzyme A lithium salt

Molecular Formula

C24H38LiN7O19P3S

Molecular Weight

860.6 g/mol

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N

Synonyms

Malonyl-CoA

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Studying Fatty Acid and Polyketide Synthesis:

  • Fatty acid synthesis: Malonyl-CoA acts as a building block in the process of fatty acid synthesis, where it is incorporated into the growing fatty acid chain by the enzyme fatty acid synthase. This makes it essential for understanding and manipulating this vital pathway in various research areas, including metabolism, obesity, and cancer [].
  • Polyketide synthesis: Malonyl-CoA serves as a unique extender unit in the biosynthesis of polyketides, a diverse group of natural products with diverse biological activities. Studying its role in this process allows researchers to explore the production of novel drugs and antibiotics [].

Investigating Mitochondrial Function:

  • α-ketoglutarate transport: Malonyl-CoA plays a role in facilitating the transport of α-ketoglutarate across the mitochondrial membrane. This metabolite is crucial for the Krebs cycle, the central energy-generating pathway in cells. Studying the interaction of Malonyl-CoA with α-ketoglutarate transport helps researchers understand mitochondrial function and its role in various diseases [].

Enzyme Activity Assays:

  • Fatty acid oxidation assay: Malonyl-CoA can be used to pre-incubate cells in specific media to assess their fatty acid oxidation capacity. This helps researchers investigate how cells utilize fatty acids for energy production and explore potential therapeutic targets related to fatty acid metabolism [].
  • Fatty acid synthase assay: Malonyl-CoA serves as a substrate in scintillation proximity assays for measuring the activity of fatty acid synthase. This allows researchers to study the regulation and potential inhibition of this enzyme, which is relevant in cancer research [].
  • Succinyl-CoA ligase assay: Malonyl-CoA can be used as an internal standard in reaction mixtures to analyze the activity of succinyl-CoA ligase. This enzyme plays a role in the urea cycle, and studying its activity helps researchers understand nitrogen metabolism and potential abnormalities related to this pathway [].

Malonyl coenzyme A lithium salt is a derivative of coenzyme A, characterized by its involvement in various biochemical processes, particularly in fatty acid metabolism. It is recognized for its role as a substrate for fatty acid synthase, which is crucial in the biosynthesis of fatty acids. The chemical formula for malonyl coenzyme A lithium salt is C₁₈H₂₃N₇O₁₄P₂S, and it has a CAS number of 108347-84-8. This compound exists as a lithium salt to enhance its solubility and stability in biochemical applications .

  • Fatty Acid Synthesis: Malonyl-CoA acts as a two-carbon donor unit during fatty acid synthesis. The condensation reaction between Malonyl-CoA and Acetyl-CoA by FAS initiates the elongation of the fatty acid chain [].
  • Regulation of Mitochondrial Fatty Acid Import: Malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1), an enzyme responsible for transporting long-chain fatty acids into the mitochondria for breakdown. This prevents excessive fatty acid oxidation when synthesis is active [].
That typically start from acetic acid derivatives and involve phosphorylation steps to introduce the phosphate groups necessary for the final product.
  • Lithium Salt Formation: The conversion to lithium salt can be achieved by neutralizing malonyl coenzyme A with lithium hydroxide or lithium carbonate, enhancing its solubility for laboratory use .
  • Malonyl coenzyme A lithium salt exhibits significant biological activity primarily through its regulatory role in fatty acid metabolism. By influencing the activity of key enzymes, it helps maintain lipid homeostasis and energy balance within cells. Its inhibition of carnitine palmitoyltransferase I is particularly important in metabolic pathways that dictate whether fatty acids are stored or utilized for energy .

    The synthesis of malonyl coenzyme A lithium salt can be achieved through several methods:

    • Enzymatic Synthesis: Utilizing specific enzymes such as malonyl coenzyme A synthetase, which catalyzes the conversion of malonic acid and coenzyme A into malonyl coenzyme A.
    • Chemical Synthesis: This involves

    Malonyl coenzyme A lithium salt has diverse applications in various fields:

    • Biochemical Research: It serves as a substrate for studying fatty acid synthesis pathways and enzyme kinetics.
    • Pharmaceutical Development: Its role in regulating lipid metabolism makes it a target for drug development aimed at treating metabolic disorders.
    • Agricultural Biotechnology: It can be used to engineer plants for improved oil production by manipulating fatty acid biosynthesis pathways .

    Malonyl coenzyme A lithium salt shares structural and functional similarities with several other compounds involved in metabolic pathways:

    CompoundChemical StructureRole in MetabolismUnique Features
    Acetyl Coenzyme AC₂H₃N₇O₁₁PPrecursor for fatty acid synthesisCentral role in energy metabolism
    Succinyl Coenzyme AC₄H₅N₇O₁₁PInvolved in the citric acid cycleKey intermediate in energy production
    Propionyl Coenzyme AC₃H₅N₇O₁₁PImportant for odd-chain fatty acid metabolismUnique role in gluconeogenesis

    Malonyl coenzyme A lithium salt is unique due to its specific function as an inhibitor of carnitine palmitoyltransferase I, distinguishing it from other acyl-CoA derivatives that primarily serve as substrates or intermediates without such regulatory roles .

    Malonyl-CoA was first identified in the mid-20th century during investigations into fatty acid biosynthesis. The discovery of its lithium salt form followed advancements in stabilizing coenzyme A derivatives for laboratory use. Early studies revealed that Malonyl-CoA is synthesized via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC), a reaction requiring ATP and bicarbonate. The lithium salt variant gained prominence due to its enhanced solubility in aqueous buffers (up to 10 mg/mL in PBS, pH 7.2), making it indispensable for in vitro assays.

    Physiological Significance in Metabolic Pathways

    Malonyl-CoA Li⁺ regulates two opposing metabolic processes:

    • Fatty Acid Synthesis: As the extender unit in fatty acid elongation, it donates two-carbon units to acyl chains via fatty acid synthase (FAS).
    • Fatty Acid Oxidation Inhibition: By suppressing carnitine palmitoyltransferase 1 (CPT1), it prevents fatty acids from entering mitochondria for β-oxidation.

    This dual role establishes Malonyl-CoA as a metabolic checkpoint, balancing energy storage and utilization. In cancer cells, elevated Malonyl-CoA levels correlate with upregulated FAS activity, a survival mechanism exploited by proliferating tumors.

    Table 1: Key Biochemical Properties of Malonyl-CoA Lithium Salt

    PropertyValueSource
    Molecular Formula$$ \text{C}{24}\text{H}{38}\text{LiN}7\text{O}{19}\text{P}_3\text{S} $$
    Molecular Weight860.6 g/mol
    Solubility (PBS, pH 7.2)~10 mg/mL
    UV Absorption (λₘₐₓ)257 nm
    Storage Conditions-20°C (stable for ≥4 years)

    Role in Fatty Acid Biosynthesis

    Malonyl-CoA is the primary two-carbon donor in fatty acid biosynthesis. The enzyme acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [2] [4]. This reaction occurs in the cytosol and mitochondrial outer membrane, with ACC1 (cytosolic) and ACC2 (mitochondrial-associated) isoforms serving distinct roles [2] [4]. Malonyl-CoA is subsequently transferred to acyl carrier protein (ACP) via malonyl-CoA:ACP transacylase (MCAT), forming malonyl-ACP, which elongates fatty acid chains during de novo synthesis [5].

    Key enzymatic steps:

    • ACC-mediated carboxylation:
      $$
      \text{Acetyl-CoA} + \text{HCO}_3^- + \text{ATP} \xrightarrow{\text{ACC}} \text{Malonyl-CoA} + \text{ADP} + \text{Pi}
      $$
      [2] [4]
    • MCAT-mediated transacylation:
      $$
      \text{Malonyl-CoA} + \text{holo-ACP} \xrightarrow{\text{MCAT}} \text{malonyl-ACP} + \text{CoA}
      $$
      [5]

    Table 1: ACC Isoforms and Their Roles

    IsoformLocalizationPrimary Function
    ACC1CytosolSupplies malonyl-CoA for fatty acid synthesis
    ACC2Mitochondrial membraneRegulates fatty acid oxidation via malonyl-CoA [2] [4]

    Regulatory Functions in Fatty Acid Oxidation

    Malonyl-CoA exerts allosteric control over mitochondrial fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into mitochondria [4] [6]. Structural studies reveal two malonyl-CoA binding sites on CPT1:

    • CoA site (A site): Mediates interaction between CPT1’s N- and C-terminal domains, sharing the acyl-CoA hemitunnel [6].
    • Opposite-to-CoA site (O site): Overlaps with the carnitine-binding locus in the catalytic channel [6].

    Mutational analyses (e.g., E26K, K561E) demonstrate that disruptions at the A site reduce CPT1’s sensitivity to malonyl-CoA by 12-fold, underscoring the importance of interdomain interactions [6]. Kinetic studies further show mixed-type inhibition, where malonyl-CoA alters carnitine’s affinity for CPT1 [6].

    Participation in Polyketide Biosynthesis

    In polyketide biosynthesis, malonyl-CoA serves as an extender unit for chain elongation. Polyketide synthases (PKSs) utilize malonyl-CoA analogously to fatty acid synthase, but with greater substrate flexibility, enabling structural diversity in products like antibiotics and pigments [4] [5]. For example, Mycobacterium tuberculosis FabD (a MCAT homolog) transfers malonyl groups to ACP for mycolic acid synthesis, a polyketide essential for bacterial cell wall integrity [5].

    Comparative analysis:

    PathwayEnzymeProduct Diversity
    Fatty acidFASNLimited (C16–C18)
    PolyketidePKSHigh (e.g., erythromycin, tetracycline) [4] [5]

    Mitochondrial Transport Functions and α-Ketoglutarate Regulation

    Mitochondrial malonyl-CoA is synthesized via acyl-CoA synthetase family member 3 (ACSF3), which ligates malonate to CoA, bypassing ACC-dependent pathways [7]. This pathway detoxifies malonate—a succinate dehydrogenase inhibitor—by converting it to malonyl-CoA, which is decarboxylated to acetyl-CoA [7]. Additionally, malonyl-CoA regulates α-ketoglutarate (α-KG) levels through its interplay with the tricarboxylic acid (TCA) cycle:

    • Malonate accumulation inhibits α-KG dehydrogenase, altering TCA flux [7].
    • ACSF3 activity links mitochondrial malonyl-CoA pools to α-KG homeostasis, influencing epigenetic modifications via α-KG-dependent dioxygenases [7].

    Mitochondrial malonyl-CoA pathway:
    $$
    \text{Malonate} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACSF3}} \text{Malonyl-CoA} + \text{AMP} + \text{PPi}
    $$
    [7]

    Biosynthetic Machinery and Enzymatic Control

    The cytosolic compartment serves as the primary site for malonyl coenzyme A biosynthesis through the highly regulated acetyl coenzyme A carboxylase system. Two distinct isoforms of acetyl coenzyme A carboxylase contribute to cytosolic malonyl coenzyme A production: acetyl coenzyme A carboxylase 1, which is purely cytosolic, and acetyl coenzyme A carboxylase 2, which associates with the mitochondrial outer membrane but produces malonyl coenzyme A accessible to the cytosolic compartment.

    Acetyl coenzyme A carboxylase 1 catalyzes the rate-limiting and committed step in fatty acid biosynthesis by converting acetyl coenzyme A to malonyl coenzyme A in an adenosine triphosphate-dependent reaction that requires biotin as a cofactor. This enzyme exhibits a molecular weight of 265 kilodaltons and demonstrates complex allosteric regulation through citrate activation and palmitoyl coenzyme A inhibition. The cytosolic distribution of acetyl coenzyme A carboxylase 1 has been confirmed through subcellular fractionation studies, which demonstrate its absence from mitochondrial and peroxisomal fractions.

    The second isoform, acetyl coenzyme A carboxylase 2, possesses an additional amino-terminal mitochondrial targeting sequence of 114 amino acids that directs its association with the outer mitochondrial membrane. Despite its mitochondrial association, acetyl coenzyme A carboxylase 2 produces malonyl coenzyme A that is accessible to cytosolic regulatory mechanisms, particularly the inhibition of carnitine palmitoyltransferase 1. This strategic positioning allows for localized malonyl coenzyme A production at the interface between cytosolic and mitochondrial metabolism.

    Regulatory Networks and Allosteric Control

    Cytosolic malonyl coenzyme A concentrations are subject to sophisticated regulatory control mechanisms that respond to cellular energy status and metabolic demands. The primary regulatory enzyme, acetyl coenzyme A carboxylase, undergoes allosteric modulation by citrate, which serves both as an activator and as a source of cytosolic acetyl coenzyme A substrate. Under conditions of glucose availability and insulin stimulation, citrate concentrations increase, leading to enhanced acetyl coenzyme A carboxylase activity and elevated malonyl coenzyme A levels.

    Conversely, the adenosine monophosphate-activated protein kinase system provides negative feedback regulation by phosphorylating acetyl coenzyme A carboxylase at specific serine residues, including serine 659 and serine 1157. This phosphorylation effectively inhibits enzyme activity and reduces malonyl coenzyme A synthesis during periods of energy depletion or increased energy demand, such as during exercise. The adenosine monophosphate-activated protein kinase system thus serves as a metabolic switch that coordinately regulates fatty acid synthesis and oxidation pathways.

    Metabolic Functions and Pathway Integration

    The cytosolic malonyl coenzyme A pool serves multiple critical functions beyond its role as a substrate for fatty acid synthesis. As the committed intermediate in de novo fatty acid biosynthesis, malonyl coenzyme A provides the two-carbon extender units required by fatty acid synthase for the stepwise elongation of growing fatty acid chains. This process occurs exclusively in the cytosolic compartment, where the fatty acid synthase complex catalyzes the reduction and condensation reactions necessary for palmitate production.

    However, the regulatory functions of cytosolic malonyl coenzyme A extend beyond substrate provision for biosynthetic pathways. The compound serves as a potent allosteric inhibitor of carnitine palmitoyltransferase 1, the rate-limiting enzyme in mitochondrial fatty acid oxidation. This inhibition creates a regulatory mechanism whereby the activation of fatty acid synthesis automatically suppresses fatty acid oxidation, preventing futile cycling between synthetic and degradative pathways.

    The cytosolic malonyl coenzyme A system also participates in broader metabolic signaling networks. Recent research has demonstrated that malonyl coenzyme A can directly inhibit mechanistic target of rapamycin complex 1 by binding to the adenosine triphosphate-binding pocket of the mechanistic target of rapamycin kinase. This interaction provides a direct link between fatty acid biosynthetic capacity and overall cellular growth control, coordinating lipid metabolism with broader anabolic processes.

    Tissue-Specific Variations and Physiological Adaptations

    The cytosolic malonyl coenzyme A system exhibits significant tissue-specific variations that reflect the metabolic specialization of different cell types. In cardiac muscle, cytosolic malonyl coenzyme A concentrations range from 6.5 to 7.5 nanomoles per gram dry weight, with particularly high sensitivity of carnitine palmitoyltransferase 1 to inhibition. This high sensitivity allows for precise control of fatty acid oxidation in response to substrate availability and energy demands.

    Hepatic tissue demonstrates lower baseline malonyl coenzyme A concentrations but exhibits greater dynamic range in response to nutritional status. During fasting conditions, hepatic malonyl coenzyme A levels decrease to approximately 1.9 nanomoles per gram, facilitating the shift toward fatty acid oxidation and ketogenesis. Upon refeeding, concentrations rapidly increase to 5.5 nanomoles per gram, promoting lipogenesis and suppressing ketone body production.

    Skeletal muscle presents unique characteristics in cytosolic malonyl coenzyme A regulation, with evidence suggesting compartmentalization of the metabolite pool. Studies indicate that approximately 70% of muscle malonyl coenzyme A may be associated with subcellular fractions, potentially explaining the apparent discrepancy between measured tissue concentrations and the expected degree of carnitine palmitoyltransferase 1 inhibition.

    Mitochondrial Malonyl Coenzyme A: Formation and Role

    Alternative Biosynthetic Pathways

    The mitochondrial compartment maintains its own distinct malonyl coenzyme A pool through alternative biosynthetic pathways that operate independently of cytosolic acetyl coenzyme A carboxylase activity. The primary mechanism for mitochondrial malonyl coenzyme A formation involves the malonyl coenzyme A synthetase acyl coenzyme A synthetase family member 3, which catalyzes the adenosine triphosphate-dependent conversion of malonate to malonyl coenzyme A within the mitochondrial matrix.

    Acyl coenzyme A synthetase family member 3 represents a 64.1 kilodalton enzyme that demonstrates high specificity for malonate and methylmalonate substrates. The enzyme contains a predicted amino-terminal mitochondrial targeting sequence that directs its import into the mitochondrial matrix, where it performs the critical function of malonate detoxification. This enzymatic activity provides an essential metabolic editing function, as malonate is a potent competitive inhibitor of succinate dehydrogenase and can severely impair mitochondrial respiration when accumulated.

    A secondary pathway for mitochondrial malonyl coenzyme A formation involves the mitochondrial isoform of acetyl coenzyme A carboxylase, designated mitochondrial acetyl coenzyme A carboxylase 1. This enzyme works in coordination with acyl coenzyme A synthetase family member 3 to maintain mitochondrial malonyl coenzyme A levels, although the relative contributions of these two pathways remain under investigation.

    Functional Roles in Mitochondrial Metabolism

    Mitochondrial malonyl coenzyme A serves several distinct functional roles that differ significantly from cytosolic functions. The primary role involves malonate detoxification through the acyl coenzyme A synthetase family member 3 pathway, which converts the toxic metabolite malonate into malonyl coenzyme A that can subsequently be metabolized by mitochondrial malonyl coenzyme A decarboxylase. This detoxification function is essential for maintaining mitochondrial respiratory capacity, as malonate accumulation can lead to severe inhibition of the tricarboxylic acid cycle and electron transport chain.

    The mitochondrial malonyl coenzyme A pool also participates in post-translational protein modification through lysine malonylation. This modification represents a recently discovered regulatory mechanism whereby malonyl coenzyme A is covalently attached to lysine residues on mitochondrial proteins, potentially altering their enzymatic activity or regulatory properties. Studies using acyl coenzyme A synthetase family member 3 knockout cells have demonstrated that mitochondrial protein malonylation is dependent on acyl coenzyme A synthetase family member 3-derived malonyl coenzyme A, indicating the functional importance of this local malonyl coenzyme A pool.

    Additionally, mitochondrial malonyl coenzyme A may contribute to fatty acid synthesis pathways within the organelle, although this function appears to be less prominent in mammalian systems compared to other organisms. The presence of mitochondrial fatty acid synthesis machinery in mammals remains controversial, but the availability of malonyl coenzyme A within the mitochondrial matrix could potentially support such pathways if they exist.

    Regulatory Mechanisms and Metabolic Integration

    The regulation of mitochondrial malonyl coenzyme A differs fundamentally from cytosolic regulation due to the impermeability of the inner mitochondrial membrane to coenzyme A derivatives. This compartmentalization necessitates independent regulatory mechanisms that respond to intra-mitochondrial metabolic conditions rather than cytosolic signals.

    The primary regulatory control point involves the activity of acyl coenzyme A synthetase family member 3, which responds to malonate availability and adenosine triphosphate status within the mitochondrial matrix. Under conditions of malonate accumulation, acyl coenzyme A synthetase family member 3 activity increases to clear the toxic metabolite, resulting in elevated mitochondrial malonyl coenzyme A levels. The enzyme demonstrates kinetic properties consistent with this detoxification role, including high substrate specificity for malonate and methylmalonate.

    Mitochondrial malonyl coenzyme A decarboxylase provides the primary degradative pathway for this metabolite pool, converting malonyl coenzyme A to acetyl coenzyme A and carbon dioxide. This enzyme exists in multiple isoforms, with a 54 kilodalton form specifically targeted to mitochondria through an amino-terminal targeting sequence. The balance between acyl coenzyme A synthetase family member 3 synthesis and malonyl coenzyme A decarboxylase degradation determines steady-state mitochondrial malonyl coenzyme A concentrations.

    Disease Implications and Metabolic Disorders

    Disruption of mitochondrial malonyl coenzyme A metabolism has been implicated in several human metabolic disorders. Mutations in the acyl coenzyme A synthetase family member 3 gene result in combined malonic and methylmalonic aciduria, a disorder characterized by developmental delay, seizures, hypoglycemia, and cardiomyopathy. These clinical manifestations reflect the critical importance of malonate detoxification and proper mitochondrial malonyl coenzyme A homeostasis.

    Similarly, deficiency of mitochondrial malonyl coenzyme A decarboxylase leads to malonyl coenzyme A decarboxylase deficiency, an autosomal recessive disorder characterized by malonic aciduria, metabolic acidosis, and cardiomyopathy. The severity of these conditions underscores the essential nature of mitochondrial malonyl coenzyme A metabolism for normal cellular function.

    Research using knockout mouse models has demonstrated that acyl coenzyme A synthetase family member 3 deficiency results in impaired mitochondrial metabolism, reduced oxygen consumption, and altered metabolic flux through glycolysis and glutamine oxidation pathways. These findings highlight the broader metabolic consequences of disrupted mitochondrial malonyl coenzyme A homeostasis beyond simple malonate detoxification.

    Peroxisomal Malonyl Coenzyme A Metabolism

    Enzymatic Systems and Metabolic Pathways

    Peroxisomal malonyl coenzyme A metabolism involves several distinct enzymatic systems that contribute to fatty acid oxidation regulation and metabolite processing. The peroxisomal compartment contains malonyl coenzyme A decarboxylase activity through a 49 kilodalton isoform that lacks the mitochondrial targeting sequence but contains a carboxyl-terminal peroxisomal targeting sequence. This enzyme serves to degrade intraperoxisomal malonyl coenzyme A that may be generated through various metabolic processes.

    Carnitine octanoyltransferase represents another key component of peroxisomal malonyl coenzyme A interactions. This enzyme catalyzes the formation of medium-chain acylcarnitines from acyl coenzyme A substrates and demonstrates sensitivity to malonyl coenzyme A inhibition similar to mitochondrial carnitine palmitoyltransferase 1. The inhibition constant for malonyl coenzyme A inhibition of carnitine octanoyltransferase is approximately 106 micromolar when measured with purified enzyme, but this value decreases to approximately 5 micromolar when measured in intact peroxisomes.

    The peroxisomal β-oxidation system contributes indirectly to malonyl coenzyme A metabolism by generating acetyl coenzyme A that can be exported to the cytosol for malonyl coenzyme A synthesis. This pathway is particularly important for the oxidation of very long-chain fatty acids and branched-chain fatty acids that cannot be efficiently processed by mitochondrial β-oxidation. Studies using labeled fatty acids have demonstrated that peroxisomal β-oxidation can contribute more than 50% of the fatty acid-derived acetyl groups that ultimately incorporate into cytosolic malonyl coenzyme A.

    Regulatory Interactions and Metabolic Coordination

    The peroxisomal malonyl coenzyme A system participates in complex regulatory interactions that coordinate fatty acid metabolism across subcellular compartments. Malonyl coenzyme A inhibition of peroxisomal carnitine octanoyltransferase creates a regulatory mechanism parallel to mitochondrial carnitine palmitoyltransferase 1 inhibition. This coordination ensures that fatty acid oxidation is suppressed in both mitochondrial and peroxisomal compartments when cytosolic malonyl coenzyme A levels are elevated.

    Peroxisomal metabolism demonstrates unique interactions with cytosolic malonyl coenzyme A regulation through the export of chain-shortened fatty acid products. Studies in rodent models of obesity have shown that peroxisomal oxidation can provide metabolites that enter mitochondria independently of carnitine palmitoyltransferase 1, potentially bypassing malonyl coenzyme A-mediated inhibition of mitochondrial fatty acid oxidation. This mechanism may be particularly important in insulin-resistant states where elevated malonyl coenzyme A levels might otherwise severely restrict fatty acid oxidation.

    The peroxisomal system also demonstrates tissue-specific regulation in response to metabolic conditions. In brown adipose tissue, peroxisomal oxidation may contribute to the simultaneous occurrence of fatty acid synthesis and oxidation observed during thermogenesis. This apparent violation of the Randle cycle may be facilitated by enhanced peroxisomal oxidation that allows fatty acid catabolism to proceed despite elevated malonyl coenzyme A levels.

    Pathophysiological Significance

    Peroxisomal malonyl coenzyme A metabolism has gained recognition for its potential role in metabolic disease states. Studies using erucic acid feeding have demonstrated that excessive peroxisomal β-oxidation can stimulate cytosolic malonyl coenzyme A formation through increased acetate production and altered nicotinamide adenine dinucleotide ratios. This mechanism may contribute to hepatic steatosis and insulin resistance by promoting lipogenesis while simultaneously impairing mitochondrial fatty acid oxidation.

    The peroxisomal contribution to malonyl coenzyme A metabolism also has implications for cancer cell metabolism. Cancer cells often exhibit altered fatty acid metabolism, including enhanced fatty acid synthesis and modified oxidation patterns. The ability of peroxisomal pathways to bypass malonyl coenzyme A regulation might contribute to the metabolic flexibility observed in tumor cells.

    Research in genetic models of peroxisomal disorders has revealed the importance of proper peroxisomal malonyl coenzyme A metabolism for overall metabolic homeostasis. Defects in peroxisomal fatty acid oxidation can lead to accumulation of very long-chain fatty acids and disruption of cellular lipid composition. These changes can indirectly affect malonyl coenzyme A metabolism by altering substrate availability and regulatory signals.

    Microenvironmental Influences on Malonyl Coenzyme A Effective Concentrations

    Tissue-Specific Concentration Gradients

    The effective concentrations of malonyl coenzyme A vary dramatically across different tissues and subcellular compartments, reflecting the specialized metabolic functions of various cell types. Cardiac tissue demonstrates some of the highest malonyl coenzyme A concentrations, ranging from 6.5 to 7.5 nanomoles per gram dry weight. This elevated concentration correlates with the high sensitivity of cardiac carnitine palmitoyltransferase 1 to malonyl coenzyme A inhibition, with dissociation constants ranging from 11 to 18 nanomolar.

    Hepatic tissue exhibits more variable malonyl coenzyme A concentrations that change dynamically in response to nutritional status. Under fed conditions, liver malonyl coenzyme A concentrations range from 1.9 to 5.5 nanomoles per gram wet weight, but these levels can decrease substantially during fasting or increase dramatically during refeeding. The hepatic carnitine palmitoyltransferase 1 system demonstrates lower sensitivity to malonyl coenzyme A inhibition compared to cardiac muscle, with dissociation constants of approximately 0.1 micromolar.

    Skeletal muscle presents unique characteristics in malonyl coenzyme A distribution, with evidence suggesting significant subcellular compartmentalization. Total tissue concentrations of approximately 2 nanomoles per gram during fed conditions may not accurately reflect the effective concentrations accessible to regulatory enzymes. Studies indicate that up to 70% of muscle malonyl coenzyme A may be associated with subcellular fractions, potentially explaining the discrepancy between measured concentrations and observed physiological effects.

    Brown adipose tissue exhibits exceptionally high malonyl coenzyme A concentrations of approximately 13 nanomoles per gram wet weight, corresponding to minimum concentrations of 30 micromolar. These elevated levels reflect the unique metabolic requirements of thermogenic tissue, where simultaneous fatty acid synthesis and oxidation must occur to support non-shivering thermogenesis.

    Subcellular Compartmentalization Effects

    The subcellular distribution of malonyl coenzyme A creates distinct microenvironments with different effective concentrations and regulatory properties. Studies using cardiac myocytes have suggested that mitochondrial and cytosolic compartments may comprise approximately 20% and 80% of intracellular volume, respectively. Under normal conditions, malonyl coenzyme A concentrations may be similar in both compartments, but during metabolic stress or increased cardiac work, differential changes in compartmental concentrations can occur.

    Mathematical modeling of cardiac malonyl coenzyme A distribution suggests that if mitochondrial malonyl coenzyme A concentrations remain constant during increased cardiac work while total tissue levels decrease, the cytosolic concentration could decrease by up to 44%. If mitochondrial malonyl coenzyme A concentrations actually increase due to elevated acetyl coenzyme A levels, the cytosolic decrease could reach 69%. These calculations highlight the importance of compartmentalization in determining effective concentrations for regulatory purposes.

    The peroxisomal compartment represents another distinct microenvironment for malonyl coenzyme A interactions. The effective concentrations within peroxisomes are influenced by local malonyl coenzyme A decarboxylase activity and the generation of malonyl coenzyme A through β-oxidation-derived acetyl coenzyme A. The ratio of peroxisomal to cytosolic malonyl coenzyme A concentrations remains poorly characterized but likely varies with metabolic conditions and fatty acid substrate availability.

    Physiological and Pathological Modifiers

    Various physiological conditions significantly influence malonyl coenzyme A effective concentrations through multiple mechanisms. Insulin stimulation rapidly increases malonyl coenzyme A levels in multiple tissues by activating acetyl coenzyme A carboxylase and providing citrate substrate. In cardiac myocytes, insulin can acutely raise malonyl coenzyme A content, while adrenaline has the opposite effect by activating adenosine monophosphate-activated protein kinase pathways.

    Exercise represents a powerful modifier of malonyl coenzyme A concentrations through activation of adenosine monophosphate-activated protein kinase signaling. During voluntary exercise, acetyl coenzyme A carboxylase activity decreases through phosphorylation, leading to reduced malonyl coenzyme A synthesis and enhanced fatty acid oxidation capacity. The magnitude and duration of these changes depend on exercise intensity and tissue-specific metabolic demands.

    Pathological conditions can dramatically alter malonyl coenzyme A microenvironments. In obesity and type 2 diabetes, skeletal muscle and cardiac tissue demonstrate elevated baseline malonyl coenzyme A concentrations that impair fatty acid oxidation and contribute to insulin resistance. Diabetic animals show reduced malonyl coenzyme A decarboxylase activity in muscle tissues, further exacerbating the elevation in malonyl coenzyme A levels.

    Treatment with insulin sensitizers can restore normal malonyl coenzyme A regulation in diabetic tissues. Pioglitazone treatment has been shown to normalize malonyl coenzyme A decarboxylase activity in cardiac and skeletal muscle of diabetic rats, improving fatty acid oxidation capacity. These effects occur without changes in malonyl coenzyme A decarboxylase gene expression, suggesting post-translational regulatory mechanisms.

    Analytical Considerations and Measurement Challenges

    The accurate measurement of malonyl coenzyme A effective concentrations presents significant analytical challenges due to the low tissue concentrations and rapid turnover of this metabolite. Traditional enzymatic cycling assays have detection limits that may be insufficient for some tissue types, particularly in specific subcellular compartments. The development of high-performance liquid chromatography-mass spectrometry methods has improved sensitivity but requires careful attention to extraction procedures and potential artifacts.

    Subcellular fractionation studies face additional challenges related to metabolite redistribution during isolation procedures. The rapid turnover of malonyl coenzyme A means that concentrations can change significantly during tissue processing, potentially leading to inaccurate estimates of compartmental distribution. The use of rapid fixation techniques and enzymatic inhibitors during extraction may help preserve native concentration gradients.

    The interpretation of tissue malonyl coenzyme A concentrations must also consider the heterogeneity of cell types within complex tissues. Liver tissue, for example, contains hepatocytes, Kupffer cells, stellate cells, and endothelial cells, each with potentially different malonyl coenzyme A concentrations and regulatory properties. Single-cell analysis techniques may be required to fully understand the microenvironmental factors that influence malonyl coenzyme A function in complex tissues.

    Hydrogen Bond Acceptor Count

    24

    Hydrogen Bond Donor Count

    10

    Exact Mass

    860.13160761 g/mol

    Monoisotopic Mass

    860.13160761 g/mol

    Heavy Atom Count

    55

    Appearance

    Assay:≥95%A crystalline solid

    Dates

    Last modified: 08-15-2023

    Explore Compound Types